molecular formula C20H16BrN5O2S B11700417 (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11700417
M. Wt: 470.3 g/mol
InChI Key: DFAUQUHPXNGDAI-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of bromophenyl, methoxyphenyl, thiazolyl, and pyrazolone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the hydrazone intermediate, followed by cyclization and functional group modifications. Key reagents include 2-bromobenzaldehyde, 4-methoxyphenylthiosemicarbazide, and appropriate catalysts. Reaction conditions often involve refluxing in solvents like ethanol or acetonitrile under controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Purification steps such as recrystallization or chromatography are essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazolone moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound in drug discovery.

Medicine

The compound exhibits potential pharmacological activities, including anti-inflammatory and anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The hydrazone linkage and thiazole ring play crucial roles in binding to active sites, modulating biological pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • **(4E)-4-[2-(2-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The presence of the bromophenyl group in (4E)-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to its chloro- and fluoro- analogs.

Properties

Molecular Formula

C20H16BrN5O2S

Molecular Weight

470.3 g/mol

IUPAC Name

4-[(2-bromophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H16BrN5O2S/c1-12-18(24-23-16-6-4-3-5-15(16)21)19(27)26(25-12)20-22-17(11-29-20)13-7-9-14(28-2)10-8-13/h3-11,25H,1-2H3

InChI Key

DFAUQUHPXNGDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=CC=C4Br

Origin of Product

United States

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